molecular formula C18H22BrNO5S B1180910 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethoxybenzene-1-sulfonamide

4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethoxybenzene-1-sulfonamide

Cat. No.: B1180910
M. Wt: 444.34
InChI Key: PVPYVLOWVMAQGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethoxybenzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a sulfonamide group, and two methoxy groups attached to a phenyl ring. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Properties

Molecular Formula

C18H22BrNO5S

Molecular Weight

444.34

IUPAC Name

4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethoxybenzenesulfonamide

InChI

InChI=1S/C18H22BrNO5S/c1-4-25-17-12-14(6-7-15(17)19)26(21,22)20-10-9-13-5-8-16(23-2)18(11-13)24-3/h5-8,11-12,20H,4,9-10H2,1-3H3

InChI Key

PVPYVLOWVMAQGV-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by sulfonamide formation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound’s high purity, which is essential for its applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethoxybenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active sites, while the bromine atom and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide
  • 4-bromo-2-ethylaniline
  • 3,4-dimethoxyphenethylamine

Uniqueness

4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethoxybenzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.

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